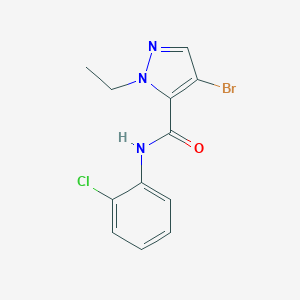
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone, also known as CEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Wirkmechanismus
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone works by binding to the von Hippel-Lindau (VHL) protein, which is responsible for the degradation of HIF-1α. By binding to VHL, this compound stabilizes HIF-1α and prevents its degradation, leading to inhibition of HIF-1α activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively inhibit HIF-1α activity in various cell types, including cancer cells. In addition, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects in animal models of ischemic stroke.
Vorteile Und Einschränkungen Für Laborexperimente
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone has several advantages for lab experiments, including its high potency and selectivity for HIF-1α inhibition. However, this compound has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone. One area of interest is the development of more soluble and less toxic analogs of this compound. In addition, further studies are needed to fully understand the mechanisms underlying this compound's anti-inflammatory and neuroprotective effects. Finally, the potential therapeutic applications of this compound in various diseases, including cancer and inflammatory disorders, warrant further investigation.
Synthesemethoden
The synthesis of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with 1-ethyl-3-(dimethylamino)prop-2-en-1-one in the presence of a base. The resulting product is then purified through column chromatography to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its ability to inhibit the activity of a protein called hypoxia-inducible factor 1 alpha (HIF-1α). HIF-1α is a transcription factor that plays a crucial role in the regulation of cellular responses to hypoxia, or low oxygen levels. Inhibition of HIF-1α has been shown to have therapeutic potential in a variety of diseases, including cancer, ischemic heart disease, and inflammatory disorders.
Eigenschaften
Molekularformel |
C11H13ClN4O |
|---|---|
Molekulargewicht |
252.7 g/mol |
IUPAC-Name |
(4-chloro-3,5-dimethylpyrazol-1-yl)-(1-ethylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C11H13ClN4O/c1-4-15-6-5-9(14-15)11(17)16-8(3)10(12)7(2)13-16/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
CTOYTEKYAZHWFS-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=N1)C(=O)N2C(=C(C(=N2)C)Cl)C |
Kanonische SMILES |
CCN1C=CC(=N1)C(=O)N2C(=C(C(=N2)C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


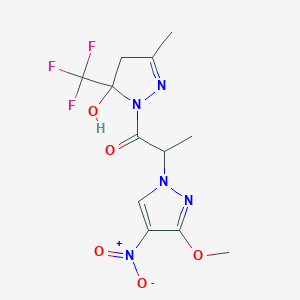

![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B280144.png)
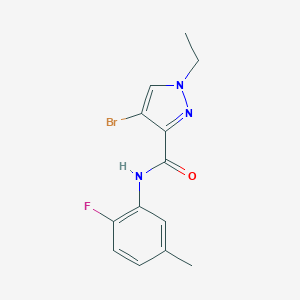
![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)
![Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate](/img/structure/B280148.png)
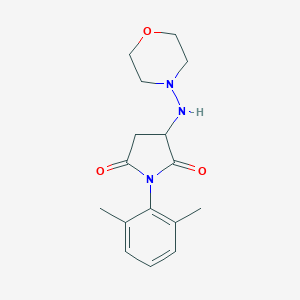
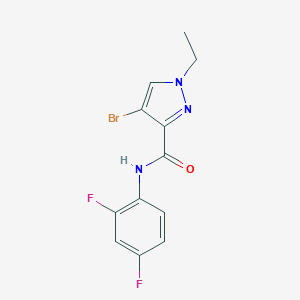
![N-allyl-N'-[4-(dimethylamino)phenyl]-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280152.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280153.png)
![N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280154.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280159.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280160.png)
